molecular formula C6H2Cl4O4S2 B15091573 2,5-Dichlorobenzene-1,3-disulfonyl dichloride

2,5-Dichlorobenzene-1,3-disulfonyl dichloride

Cat. No.: B15091573
M. Wt: 344.0 g/mol
InChI Key: XJRGBGMUGRPIHJ-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzene-1,3-disulfonyl dichloride: is a chemical compound with the molecular formula C6H2Cl4O4S2 and a molecular weight of 344.02 g/mol . It is characterized by the presence of two chlorine atoms and two sulfonyl chloride groups attached to a benzene ring. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorobenzene-1,3-disulfonyl dichloride typically involves the chlorination of benzene derivatives followed by sulfonation. One common method includes the chlorination of 1,3-dichlorobenzene to introduce the chlorine atoms at the 2 and 5 positions. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl chloride groups .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted at elevated temperatures and may involve the use of solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorobenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Acid or base catalysts

    Solvents: Organic solvents such as dichloromethane or toluene

Major Products:

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Derivatives: Formed by reaction with alcohols

    Sulfonyl Derivatives: Formed by reaction with thiols

Scientific Research Applications

Chemistry: 2,5-Dichlorobenzene-1,3-disulfonyl dichloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of dyes, pigments, and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It is also used in the synthesis of biologically active molecules and drug candidates .

Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It is also used as a cross-linking agent and in the manufacture of specialty chemicals .

Mechanism of Action

The mechanism of action of 2,5-Dichlorobenzene-1,3-disulfonyl dichloride involves its ability to react with nucleophiles. The sulfonyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in modifying biomolecules and synthesizing complex organic compounds .

Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites on proteins, nucleic acids, and other biomolecules. The pathways involved in its reactions include nucleophilic substitution and hydrolysis .

Comparison with Similar Compounds

  • 2,5-Dichlorobenzene-1,3-disulfonic acid
  • 2,5-Dihydroxy-benzene-1,3-disulfonyl chloride
  • 4,5-Dichlorobenzene-1,3-disulfonyl fluoride
  • 4,6-Dichlorobenzene-1,3-disulfonyl chloride

Uniqueness: 2,5-Dichlorobenzene-1,3-disulfonyl dichloride is unique due to its specific substitution pattern on the benzene ring and the presence of two sulfonyl chloride groups. This unique structure imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C6H2Cl4O4S2

Molecular Weight

344.0 g/mol

IUPAC Name

2,5-dichlorobenzene-1,3-disulfonyl chloride

InChI

InChI=1S/C6H2Cl4O4S2/c7-3-1-4(15(9,11)12)6(8)5(2-3)16(10,13)14/h1-2H

InChI Key

XJRGBGMUGRPIHJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)S(=O)(=O)Cl)Cl

Origin of Product

United States

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